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3-Chloro-4-(piperazin-1-yl)phenol

Cat. No.: B15045629
M. Wt: 212.67 g/mol
InChI Key: JNBLRIODOVXKFM-UHFFFAOYSA-N
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Description

Significance of Phenol (B47542) and Piperazine (B1678402) Moieties as Privileged Scaffolds in Organic Chemistry

In the field of medicinal chemistry and drug discovery, certain molecular substructures, referred to as "privileged scaffolds," are frequently found in a wide range of biologically active compounds. nih.gov Both phenol and piperazine moieties are quintessential examples of such scaffolds.

The phenol group, characterized by a hydroxyl group attached to an aromatic ring, is a common feature in numerous natural products and synthetic molecules. nih.gov Its ability to act as a hydrogen bond donor and acceptor, coupled with its acidic nature, allows for crucial interactions with biological targets. nih.gov The phenolic hydroxyl group can be readily functionalized, providing a handle for synthetic chemists to introduce further molecular diversity. nih.govnih.gov

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is another cornerstone of medicinal chemistry. researchgate.netwisdomlib.orgnih.govmdpi.com Its presence in a molecule can enhance water solubility and bioavailability, key pharmacokinetic properties for potential drug candidates. mdpi.com The two nitrogen atoms of the piperazine ring offer sites for chemical modification, allowing for the tuning of a compound's basicity, conformational properties, and interactions with receptors. researchgate.netnih.gov The versatility of the piperazine scaffold is evident in its incorporation into a vast array of drugs with diverse therapeutic applications. researchgate.netwisdomlib.orgmdpi.com

Architectural Overview of 3-Chloro-4-(piperazin-1-yl)phenol: A Halogenated Phenol-Piperazine Hybrid

This compound is a molecule that ingeniously combines these two privileged scaffolds into a single, hybrid structure. Its architecture consists of a phenol ring substituted with a chlorine atom and a piperazine ring. The chlorine atom, a halogen, is positioned at the 3-position of the phenol ring, while the piperazine moiety is attached at the 4-position.

The presence of the chlorine atom introduces specific electronic and steric effects that can influence the molecule's reactivity and its interactions with other molecules. Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov The relative positions of the chloro, hydroxyl, and piperazinyl groups on the aromatic ring create a distinct pattern of reactivity and potential for further chemical transformations.

Below are some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₃ClN₂O
Molecular Weight 212.68 g/mol
CAS Number 175343-41-4
Canonical SMILES C1CN(CCN1)C2=C(C=C(C=C2)O)Cl
InChI Key XZANBXYRVLXVKY-UHFFFAOYSA-N

This data is compiled from publicly available chemical databases.

Contextualizing this compound as a Fundamental Building Block for Advanced Chemical Structures

The true value of this compound in contemporary research lies in its role as a versatile intermediate or building block for the synthesis of more elaborate molecules. Organic chemists utilize its reactive sites—the phenolic hydroxyl group, the secondary amine of the piperazine ring, and the aromatic ring itself—to construct a variety of complex structures.

For instance, the piperazine nitrogen can be functionalized through reactions like acylation or alkylation. A related compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine, is used in the multi-step synthesis of other complex molecules. chemicalbook.comguidechem.com Similarly, the phenolic hydroxyl group can undergo etherification or esterification. The aromatic ring can participate in electrophilic aromatic substitution reactions, although the existing substituents will direct the position of any new groups.

Research has shown that derivatives of phenylpiperazine are important intermediates for various pharmaceuticals. google.comgoogle.com The synthesis of these intermediates often involves reacting a substituted aniline (B41778) with other reagents to form the piperazine ring, followed by further modifications. google.comgoogle.com For example, a common synthetic route involves the reaction of a chloroaniline derivative to introduce the piperazine moiety. google.com

The utility of halogenated phenols and anilines in synthesis is well-documented. For instance, 3-chloro-4-(4'-chlorophenoxy)aminobenzene is a key intermediate in the synthesis of the anthelmintic drug rafoxanide. nih.gov This highlights the general importance of halogenated aromatic amines and phenols as precursors in multi-step syntheses.

Research Aims: Elucidating Synthetic Strategies, Reactivity Profiles, and Foundational Academic Applications of this compound

The primary focus of academic research involving this compound and its analogs is multifaceted. Key research aims include:

Developing Efficient Synthetic Routes: A major goal is to devise high-yielding and cost-effective methods for the synthesis of this compound itself and to use it in the construction of more complex target molecules. This includes exploring different reaction conditions, catalysts, and starting materials. rsc.org

Investigating Reactivity Profiles: Researchers are keen to understand how the interplay of the chloro, hydroxyl, and piperazine substituents governs the molecule's reactivity. This involves studying its behavior in various chemical transformations, such as nucleophilic aromatic substitution, N-alkylation, and O-alkylation. acs.org

Exploring its Use as a Scaffold: A significant area of investigation is the use of this compound as a foundational scaffold to generate libraries of new compounds for biological screening. By systematically modifying the different functional groups, chemists can create a diverse set of molecules with the potential for interesting pharmacological properties. researchgate.netnih.gov

In essence, this compound serves as a critical starting point for synthetic exploration, enabling the creation of novel chemical entities with potential applications in various scientific disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O B15045629 3-Chloro-4-(piperazin-1-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

3-chloro-4-piperazin-1-ylphenol

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(14)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2

InChI Key

JNBLRIODOVXKFM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)O)Cl

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of the 3 Chloro 4 Piperazin 1 Yl Phenol Scaffold

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional handle for introducing a variety of substituents, primarily through reactions that target the oxygen atom.

Etherification Reactions: Formation of Phenoxy-Substituted Derivatives

The hydroxyl group of the phenol (B47542) can be readily converted into an ether linkage. This is commonly achieved through Williamson ether synthesis, where the phenol is first deprotonated with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. nih.gov This reaction is a well-established method for creating alkyl aryl ethers. nih.govorganic-chemistry.org For instance, phenols can be reacted with reagents like epibromohydrin (B142927) in the presence of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) to yield the corresponding glycidyl (B131873) ethers. nih.gov The resulting ether derivatives can serve as intermediates for further functionalization. Studies on related phenolic structures show that alkylation with alkyl halides is a fundamental step in the synthesis of more complex molecules. nih.gov

The reaction conditions for etherification can be optimized by screening different bases and solvents. While strong bases like NaH are effective, other bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (DIPEA) have also been explored, though sometimes with lower yields. nih.gov The choice of solvent and temperature also plays a critical role in the reaction's success. nih.gov

Table 1: Examples of Etherification Reactions on Phenolic Scaffolds

Reactant Reagents and Conditions Product Type Reference
3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol Epibromohydrin, NaH, THF, rt Alkyl aryl ether nih.gov
Phenol Alkyl Halide, Base Ether nih.gov

Esterification and Other O-Functionalizations

Esterification of the phenolic hydroxyl group is another common derivatization strategy. This can be achieved by reacting the phenol with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a catalyst. For example, phenols can be efficiently acetylated using acetic anhydride (Ac₂O). scispace.com This reaction can be catalyzed by silica (B1680970) sulfuric acid (SSA) under solvent-free conditions at room temperature, providing a mild and clean method for producing phenyl esters. scispace.com The choice of the acylating agent is crucial, with acetic anhydride often showing superior results compared to other reagents like ethyl acetate (B1210297) or acetyl chloride in these catalytic systems. scispace.com

Transformations at the Piperazine (B1678402) Nitrogen Atoms

The piperazine moiety contains two nitrogen atoms that are nucleophilic and can be readily functionalized. The secondary amine (N-H) is typically more reactive than the tertiary amine attached to the aromatic ring.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for derivatizing the piperazine ring. ambeed.com The secondary amine of the piperazine can be alkylated by reacting it with various alkyl halides. For example, piperazine derivatives can be alkylated with chloromethyl-substituted heterocycles, such as 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol, in the presence of a base like pyridine (B92270) in a solvent such as THF at room temperature. nih.gov

N-acylation involves the reaction of the piperazine nitrogen with an acylating agent to form an amide bond. researchgate.net This is a widely used reaction in the synthesis of biologically active molecules. For instance, the piperazine nitrogen can be acylated with chloroacetyl chloride to introduce a reactive chloroacetyl group, as seen in the formation of 4-[4-(chloroacetyl)piperazin-1-yl]phenol. scbt.com Similarly, other acyl groups, such as the 2-furoyl group, can be introduced to form derivatives like N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenylacetamide. nih.gov

Table 2: N-Alkylation and N-Acylation of Piperazine Derivatives

Starting Material Reagent Reaction Type Product Reference
Piperazine aryl derivative 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol N-Alkylation 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol nih.gov
1-(4-hydroxyphenyl)piperazine Chloroacetyl chloride N-Acylation 4-[4-(chloroacetyl)piperazin-1-yl]phenol scbt.com

Formation of Amide, Sulfonamide, and Carbamate (B1207046) Derivatives

The nucleophilic nitrogen of the piperazine ring readily reacts with various electrophiles to form stable amide, sulfonamide, and carbamate linkages.

Amide Formation: As discussed under N-acylation, reaction with carboxylic acid derivatives (like acyl chlorides) yields amide derivatives. researchgate.net

Sulfonamide Formation: Sulfonamides are synthesized by reacting the piperazine nitrogen with a sulfonyl chloride (e.g., benzenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like triethylamine (B128534) or potassium carbonate. researchgate.netnih.govresearchgate.netmdpi.com This reaction is a common strategy in drug design, as the sulfonamide group can act as a key pharmacophore. nih.govnih.gov

Carbamate Formation: Carbamates can be formed by reacting the piperazine with a chloroformate or an isocyanate. The resulting carbamate linkage (-NH-CO-O-) is a stable and important functional group found in many therapeutic agents. nih.gov

Table 3: Synthesis of Amide, Sulfonamide, and Carbamate Derivatives

Piperazine Derivative Reagent Product Type Reference
6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine Alkyl (or aryl) acid chloride Amide researchgate.net
6-(piperazin-1-yl)-2-substituted imidazo[1,2-b]pyridazine Sulfonyl chloride Sulfonamide researchgate.net
Phenylpiperazine derivative Trifluoromethansulfonic anhydride Sulfonamide nih.gov
Lasamide intermediate N-Boc piperazine, then sulfonyl chloride Sulfonylpiperazine researchgate.net

Introduction of Diverse Chemical Moieties via Piperazine

The piperazine ring serves as an excellent linker to introduce a wide array of chemical groups, significantly expanding the chemical space accessible from the 3-chloro-4-(piperazin-1-yl)phenol scaffold. The reactivity of the piperazine nitrogens allows for the attachment of various substituted aryl, heteroaryl, and aliphatic moieties. sigmaaldrich.comsigmaaldrich.cn

For example, various substituted aryl groups can be introduced by reacting the parent piperazine with appropriately substituted aryl halides or other electrophiles. nih.govnih.gov This approach has been used to synthesize libraries of compounds with diverse functionalities, such as methoxy, bromo, and trifluoromethyl groups on a phenyl ring attached to the piperazine. nih.govnih.gov Furthermore, heterocyclic systems like oxadiazoles (B1248032) can be linked through the piperazine nitrogen, leading to complex structures with potential biological activities. nih.gov The introduction of these diverse moieties is a key strategy for modulating the pharmacological profile of the parent scaffold. nih.gov

Reactivity at the Chloro-Substituted Aromatic Ring

The aromatic ring of this compound is endowed with a unique electronic profile due to the presence of both electron-donating and electron-withdrawing/directing groups. The hydroxyl (-OH) and piperazin-1-yl groups are powerful activating groups, donating electron density into the ring through resonance. Conversely, the chloro (-Cl) group is deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions on the Phenolic Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. sigmaaldrich.com The regiochemical outcome of such reactions on this compound is dictated by the combined directing effects of the three substituents.

The hydroxyl group at C1 is a potent activating group and an ortho, para-director. The piperazin-1-yl group at C4 is also a strong activator and an ortho, para-director. The chloro group at C3 is a deactivator but also an ortho, para-director. The powerful activating effects of the hydroxyl and piperazinyl groups dominate, making the ring highly susceptible to electrophilic attack.

The likely positions for electrophilic substitution are C2, C5, and C6.

Positions C2 and C6: These positions are ortho to the strongly activating hydroxyl group. Position C2 is also ortho to the chloro substituent, while C6 is para to it. Both positions are strongly activated.

Position C5: This position is ortho to the activating piperazinyl group.

Substitution at C5 might be subject to some steric hindrance from the adjacent bulky piperazine ring. Therefore, electrophilic attack is most favored at the C2 and C6 positions, which benefit from the directing influence of both the hydroxyl and chloro groups. Standard electrophilic substitution reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed readily, likely yielding a mixture of disubstituted products.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

SubstituentPositionTypeDirecting EffectActivated Positions
-OHC1Strong Activatorortho, paraC2, C6 (C4 is occupied)
-ClC3Deactivatorortho, paraC2, C5 (C4 is occupied)
Piperazin-1-ylC4Strong Activatorortho, paraC3, C5 (C1 is occupied)
Net Effect Activated Ring C2, C5, C6

Nucleophilic Aromatic Substitution on the Halogen (if activated)

Nucleophilic Aromatic Substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.orgnih.gov These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The molecular structure of this compound contains two powerful electron-donating groups (EDGs)—the hydroxyl and piperazinyl groups. The hydroxyl group is meta to the chlorine, and the piperazinyl group is ortho. These groups increase the electron density of the aromatic ring, which strongly disfavors the SNAr mechanism. The electron-rich nature of the ring would destabilize the anionic Meisenheimer intermediate, making the direct displacement of the chloro group by a nucleophile exceedingly difficult under standard SNAr conditions. libretexts.org Consequently, this compound is considered deactivated towards nucleophilic aromatic substitution.

Electrochemical Behavior and Transformations of Related Phenol-Piperazine Systems

While specific electrochemical studies on this compound are not widely documented, extensive research on the closely related compound, 4-(piperazin-1-yl)phenol, provides significant insight into the expected redox behavior. researchgate.net The electrochemical oxidation of such systems offers a modern and environmentally friendly pathway for synthesizing novel derivatives. researchgate.net

Mechanistic Investigations of Redox Processes

The electrochemical oxidation of phenol-piperazine systems has been investigated using techniques like cyclic voltammetry and controlled-potential coulometry. researchgate.net Studies on 4-(piperazin-1-yl)phenol show that its oxidation is an irreversible process that proceeds via an EC (electrochemical-chemical) mechanism. researchgate.net

The proposed mechanism involves the following key steps:

Initial Oxidation (E step): The phenolic moiety undergoes an initial one-electron oxidation at the electrode surface to form a radical cation.

Deprotonation and Further Oxidation: This is followed by deprotonation and a subsequent electron transfer to generate a highly reactive p-quinone-imine intermediate.

Chemical Reaction (C step): This electrochemically generated electrophilic intermediate can then react with any suitable nucleophiles present in the reaction medium. researchgate.net

Studies on other para-substituted phenols confirm that the oxidation pathway primarily involves the phenol group, leading to the formation of reactive intermediates that can be trapped. uc.pt The oxidation potentials for these compounds are influenced by the nature of the substituent at the para-position. uc.pt

Electrochemical Synthesis of Novel Derivatives

The synthetic utility of the electrochemical behavior of phenol-piperazine systems lies in the reactivity of the in-situ generated p-quinone-imine intermediate. This species acts as a Michael acceptor, readily undergoing addition reactions with nucleophiles. researchgate.net

For instance, the electrochemical oxidation of 4-(piperazin-1-yl)phenol in the presence of aryl sulfinic acids leads to the clean synthesis of novel 2-(phenylsulfonyl)-4-(piperazin-1-yl)phenol derivatives. researchgate.net This method represents a green and efficient alternative to traditional synthetic routes, avoiding harsh reagents and simplifying purification processes.

Table 2: Electrochemical Synthesis of 4-(Piperazin-1-yl)phenol Derivatives researchgate.net

Starting MaterialNucleophileProductMechanism
4-(Piperazin-1-yl)phenolAryl Sulfinic Acids2-(Phenylsulfonyl)-4-(piperazin-1-yl)phenol derivativesEC (Michael Addition)
1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanoneAryl Sulfinic AcidsCorresponding phenylpiperazine derivativesEC (Michael Addition)
1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone2-MercaptobenzothiazoleNew arylthiobenzazole derivativeEC (Michael Addition)

This electrochemical approach is expected to be applicable to this compound, allowing for the regioselective introduction of various nucleophiles onto the aromatic ring at the positions activated by the electrochemically formed quinone-imine type intermediate.

Spectroscopic and Structural Characterization Methodologies for 3 Chloro 4 Piperazin 1 Yl Phenol and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 3-Chloro-4-(piperazin-1-yl)phenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the piperazine (B1678402) ring.

Aromatic Region: The phenyl ring has three protons. Their chemical shifts are influenced by the electron-donating hydroxyl (-OH) group, the electron-withdrawing chloro (-Cl) group, and the nitrogen substituent. Based on data from related substituted phenols, the signals are expected in the range of δ 6.5-7.5 ppm. rsc.org The proton ortho to the hydroxyl group would likely appear as a doublet, the proton between the chloro and piperazine groups as a singlet or a narrowly split doublet, and the proton ortho to the chloro group as a doublet.

Piperazine Region: The piperazine ring contains eight protons on four methylene (B1212753) (-CH₂) groups. Due to the symmetrical nature of the unsubstituted piperazine moiety, these protons often appear as two broad signals or multiplets. The four protons on the carbons attached to the phenyl ring (Ar-N-CH₂) would be deshielded and are expected to appear around δ 3.0-3.2 ppm. The other four protons on the carbons adjacent to the N-H group (-CH₂-NH) would likely resonate at a slightly different field, perhaps around δ 2.9-3.1 ppm. mdpi.com

Labile Protons: The phenolic hydroxyl proton (-OH) and the piperazine amine proton (-NH) are labile and their signals can be broad and appear over a wide range of chemical shifts, often exchangeable with D₂O.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic H (ortho to -OH) ~6.8 - 7.0 Doublet (d)
Aromatic H (ortho to -Cl) ~7.1 - 7.3 Doublet (d)
Aromatic H (between -Cl and -N) ~7.0 - 7.2 Singlet (s) or Doublet (d)
Piperazine -CH₂- (adjacent to Ar) ~3.0 - 3.2 Multiplet (m)
Piperazine -CH₂- (adjacent to NH) ~2.9 - 3.1 Multiplet (m)
Phenolic -OH Variable, broad Singlet (s, br)

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Aromatic Region: The benzene (B151609) ring will show six distinct signals between δ 115-160 ppm. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded, appearing around δ 150-155 ppm. The carbon attached to the piperazine ring (C-N) would be next, likely in the δ 140-145 ppm range. The carbon bearing the chlorine atom (C-Cl) is expected around δ 120-130 ppm. rsc.orgchemicalbook.com The remaining three aromatic C-H carbons will have shifts influenced by their position relative to the substituents.

Aliphatic Region: The piperazine ring will show two signals for its methylene carbons. The carbons directly attached to the aromatic ring nitrogen are expected to appear around δ 50 ppm, while the carbons adjacent to the -NH group are expected at a slightly lower field, around δ 45 ppm. mdpi.comchemicalbook.com

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (δ, ppm)
Aromatic C-OH 150 - 155
Aromatic C-N 140 - 145
Aromatic C-Cl 120 - 130
Aromatic C-H 115 - 130
Piperazine -CH₂- (adjacent to Ar) ~50

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity of the aromatic protons and to trace the proton-proton couplings within the piperazine ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of carbon signals based on their attached, and usually already assigned, protons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₃ClN₂O), the nominal molecular weight is approximately 212.67 g/mol .

The mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would appear as a pair of signals, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for piperazine-containing compounds involve the cleavage of the piperazine ring. researchgate.net Expected fragments would result from the loss of ethyleneimine fragments or the cleavage of the C-N bond connecting the piperazine and phenyl rings.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm the elemental composition C₁₀H₁₃ClN₂O.

Table 3: Predicted HRMS Data for this compound

Ion Elemental Formula Calculated Exact Mass [M+H]⁺

This high accuracy distinguishes the target compound from other molecules that might have the same nominal mass but a different elemental composition. mdpi.com

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group. rsc.org

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ is expected for the N-H bond of the secondary amine in the piperazine ring. This may overlap with the O-H band.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹). Aliphatic C-H stretches from the piperazine ring will absorb just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). mdpi.com

C=C Aromatic Stretch: One or more sharp, moderate-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-N) and the aliphatic carbon to nitrogen bond (C-N) typically appear in the 1200-1350 cm⁻¹ region.

C-O Stretch: The phenolic C-O bond stretch is expected to show a strong band in the 1200-1260 cm⁻¹ range.

C-Cl Stretch: A moderate to strong absorption in the 700-850 cm⁻¹ region can often be attributed to the C-Cl bond.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Expected Frequency (cm⁻¹) Intensity
Phenol (B47542) O-H stretch 3200 - 3600 Broad, Medium-Strong
Piperazine Amine N-H stretch 3300 - 3500 Medium
Aromatic C-H C-H stretch 3030 - 3100 Weak-Medium
Aliphatic C-H C-H stretch 2850 - 2960 Medium
Aromatic Ring C=C stretch 1450 - 1600 Medium-Strong
Aromatic Amine C-N stretch 1250 - 1350 Medium-Strong
Phenol C-O stretch 1200 - 1260 Strong

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as an unparalleled technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's chemical behavior and biological activity. In the study of this compound and its derivatives, X-ray crystallography is instrumental in elucidating the solid-state structure and, where applicable, the absolute stereochemistry of chiral centers.

Research on related compounds, such as salts of 3-chloro-4-hydroxyphenylacetic acid with various amines, showcases how X-ray diffraction can reveal detailed intermolecular interactions, including hydrogen bonding and other non-covalent interactions that dictate the crystal packing. sigmaaldrich.commdpi.comsigmaaldrich.com For example, in the salt of 4-dimethylaminopyridinium-3-chloro-4-hydroxyphenylacetate, the crystal structure was determined to be in the orthorhombic space group Pbca. mdpi.com This level of detail is vital for understanding the physicochemical properties of the material.

A study on a synthetic derivative, (S)-3-Chloro-4-(4-Ethylpiperazin-1-Yl)-5-[(1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyloxy]furan-2(5h)-One, highlights the application of X-ray crystallography in determining the absolute configuration of stereogenic centers. amanote.com Such analyses are fundamental in pharmaceutical research, where the chirality of a molecule can dramatically influence its pharmacological effect.

X-ray Crystallography Data for a Synthetic Derivative

Below is a table summarizing crystallographic data for a related synthetic compound, showcasing the type of information obtained through this method.

ParameterValue
Compound Name 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e] sigmaaldrich.comnih.govdiazepine
Crystal System Not specified
Space Group Not specified
Unit Cell Dimensions Not specified
Molecules per Unit Cell (Z) Not specified
Reference mdpi.com

Note: Specific crystallographic parameters for this compound were not detailed in the provided source, but the study confirms its synthesis and characterization.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance, providing a basic confirmation of its identity and purity. The process involves combusting a small, precisely weighed sample of the compound and quantitatively analyzing the combustion products (such as carbon dioxide, water, and nitrogen oxides) to determine the percentage of each element.

For this compound and its synthetic products, elemental analysis serves as a critical checkpoint in the characterization process. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared against the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the correct synthesis of the target molecule.

An example of the application of elemental analysis can be seen in the characterization of a complex synthetic product, 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e] sigmaaldrich.comnih.govdiazepine. mdpi.com The researchers reported the calculated and found elemental compositions, which were in excellent agreement, thus confirming the successful synthesis of the target compound. mdpi.com

Elemental Analysis Data for a Synthetic Product

The following table presents the elemental analysis data for a synthetic derivative, demonstrating the verification of its empirical formula.

ElementCalculated (%)Found (%)
Carbon (C) 70.3470.36
Hydrogen (H) 6.346.36
Nitrogen (N) 12.1512.24

Data for 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e] sigmaaldrich.comnih.govdiazepine mdpi.com

This close correlation between the theoretical and experimental values provides high confidence in the structure and composition of the synthesized molecule.

Theoretical and Computational Chemistry Studies on 3 Chloro 4 Piperazin 1 Yl Phenol and Analogues

Molecular Modeling and Docking Studies for Scaffold Exploration

Molecular modeling and docking studies are fundamental in the exploration of a chemical scaffold's potential to interact with biological targets. For piperazine-containing compounds, which are prevalent in medicinal chemistry, these in silico techniques are routinely used to understand structure-activity relationships (SAR) and to design new derivatives with desired interaction profiles.

While specific docking studies on 3-Chloro-4-(piperazin-1-yl)phenol are not extensively documented in publicly available literature, the general principles can be understood from studies on analogous structures. For instance, computational analyses of various 1,4-disubstituted piperazine (B1678402) derivatives have been performed to explore their binding modes with specific biological targets. jetir.org These studies typically involve the following steps:

Target Selection and Preparation: A protein target of interest is identified, and its three-dimensional structure is obtained from crystallographic or NMR data, often from the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Ligand Preparation: The three-dimensional structure of the ligand, in this case, an analogue of this compound, is generated and optimized to its lowest energy conformation.

Molecular Docking Simulation: A docking algorithm is used to predict the preferred orientation of the ligand when bound to the target protein. The simulation samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

Studies on related piperazine derivatives have demonstrated the utility of this approach. For example, in the development of potential antipsychotic agents, docking studies were used to rationalize the binding of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides to dopaminergic and serotonergic receptors. researchgate.net Similarly, for a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, molecular modeling was employed to understand their interaction with tubulin, a key target in cancer therapy. rsc.org These studies revealed that the piperazine moiety often plays a crucial role in forming key interactions, such as hydrogen bonds and hydrophobic interactions, within the binding pocket of the target protein. jetir.org

The insights gained from such docking studies on analogues are instrumental in guiding the design of new compounds based on the this compound scaffold. By understanding how substitutions on the piperazine ring and the phenyl ring affect the binding mode and affinity, medicinal chemists can rationally design novel molecules with improved properties.

Table 1: Representative Molecular Docking Parameters for Piperazine Analogues

Analogue ClassTarget ProteinDocking SoftwareKey Interactions Observed
2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamidesDopamine/Serotonin ReceptorsNot SpecifiedNot Specified in Abstract
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanoneTubulinNot SpecifiedBinding to the colchicine (B1669291) binding site rsc.org
1,4-disubstituted piperazine derivatives1EVE (Acetylcholinesterase)AUTODOCK VINAHydrogen bond, hydrophobic interactions, π–π stacking, π-alkyl stacking jetir.org

This table is illustrative and based on general findings from studies on piperazine analogues.

Computational Predictions of Chemical Reactivity and Reaction Pathways

Computational chemistry also offers powerful methods to predict the chemical reactivity of molecules and to elucidate potential reaction pathways. Density Functional Theory (DFT) is a particularly valuable quantum mechanical method for these purposes. For this compound and its analogues, DFT calculations can provide insights into their electronic structure, which in turn governs their reactivity.

Key parameters derived from DFT calculations that help in understanding chemical reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how a molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity.

A study on 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones utilized DFT calculations to analyze the electronic properties of the molecules. nih.gov The HOMO was found to be localized on the 1-(4-methylphenyl)piperazine (B1266050) ring, indicating this as a likely site for electrophilic attack. In contrast, the LUMO was delocalized on the methoxypyrimidine ring and the sulfur atom, suggesting these as potential sites for nucleophilic attack. The calculated HOMO-LUMO gap provided an indication of the molecule's stability. nih.gov

Table 2: Calculated Electronic Properties for a Piperazine Analogue (5e from the cited study)

ParameterValue (eV)Interpretation
HOMO Energy-5.740Indicates the energy of the highest energy electrons available for reaction. nih.gov
LUMO Energy-1.124Indicates the energy of the lowest energy orbital available to accept electrons. nih.gov
HOMO-LUMO Gap4.615A larger gap generally correlates with higher kinetic stability. nih.gov

Data is for compound 5e from the study by Iqbal et al. (2022) and serves as an example of the types of calculations performed on piperazine analogues. nih.gov

Furthermore, computational methods can be used to model reaction pathways and calculate activation energies for various chemical transformations. This can be particularly useful in predicting the feasibility of a synthetic route or in understanding the mechanism of a chemical reaction. For instance, the synthesis of various piperazine derivatives often involves nucleophilic substitution reactions on the piperazine nitrogen. researchgate.net Computational modeling could be used to predict the most favorable reaction conditions and to understand the influence of different substituents on the reaction rate and yield.

Applications of 3 Chloro 4 Piperazin 1 Yl Phenol As a Chemical Intermediate and Scaffold in Advanced Organic Synthesis Research

Construction of Complex Heterocyclic Systems Utilizing the Piperazine (B1678402) Moiety

The piperazine ring within 3-Chloro-4-(piperazin-1-yl)phenol is a key functional group that facilitates the construction of a variety of complex heterocyclic systems. The secondary amine of the piperazine is a nucleophilic center that can readily react with a range of electrophiles. This reactivity allows for the elaboration of the piperazine moiety, leading to the formation of more intricate molecular architectures.

For instance, the piperazine nitrogen can undergo N-alkylation, N-arylation, and acylation reactions. These transformations are fundamental in building larger molecules and introducing diverse substituents. Furthermore, the piperazine unit can be incorporated into multi-component reactions, a powerful strategy in modern organic synthesis for the efficient construction of complex molecules in a single step. The electrochemical oxidation of 4-(piperazin-1-yl)phenols has been studied, demonstrating the generation of p-quinone-imines which can then undergo further reactions, such as Michael additions, to form new heterocyclic derivatives. researchgate.netresearchgate.net In some cases, these reactions can lead to the formation of highly conjugated bisindolyl-p-quinone derivatives, showcasing the utility of the piperazinylphenol scaffold in creating unique and complex structures. civilica.comcivilica.com

Scaffold for the Design and Synthesis of Novel Chemical Entities with Modulated Properties

The concept of a "molecular scaffold" is central to modern drug discovery and materials science. A scaffold represents the core structure of a molecule to which various functional groups can be attached. This compound serves as an excellent example of such a scaffold, providing a rigid framework for the systematic development of new chemical entities with tailored properties. mdpi.commdpi.comnih.govresearchgate.netnih.gov

Design Principles Governing Piperazine-Containing Scaffolds in Chemical Space

Piperazine-containing scaffolds, such as this compound, are considered "privileged structures" in medicinal chemistry. mdpi.comnih.gov This designation is due to their frequent appearance in biologically active compounds. The design principles that make these scaffolds so valuable include:

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can significantly influence the solubility, lipophilicity, and basicity of the molecule. These properties are critical for a compound's pharmacokinetic profile.

Vectors for Chemical Diversity: The piperazine nitrogens provide convenient handles for introducing a wide array of substituents, allowing for the exploration of a vast chemical space and the fine-tuning of a molecule's properties. mdpi.com

The chloro and hydroxyl substituents on the phenyl ring of this compound further contribute to the tunability of the scaffold, influencing its electronic properties and providing additional sites for modification.

Development of Chemical Probes and Ligands (without specific biological targets)

The versatile chemistry of this compound makes it a suitable starting point for the development of chemical probes and ligands. These are molecules designed to interact with and report on biological systems or to bind to specific molecular targets. Even without a predefined biological target, the derivatization of this scaffold can lead to libraries of compounds that can be screened for interesting chemical or physical properties. For example, the electrochemical synthesis of new substituted phenylpiperazines has been explored, which could lead to the development of novel redox-active probes. civilica.comcivilica.com

Role in Multi-Step Synthesis of Advanced Organic Compounds

As a readily available and functionalized building block, this compound is frequently employed as an intermediate in the multi-step synthesis of more complex organic molecules. Its differential reactivity, with the phenolic hydroxyl group and the two piperazine nitrogens offering distinct sites for chemical transformation, allows for a stepwise and controlled assembly of the final target compound.

For example, the phenolic hydroxyl can be protected while the piperazine nitrogen is functionalized, or vice versa. This orthogonal reactivity is a cornerstone of modern synthetic strategy. The chloro-substituent on the aromatic ring can also participate in various cross-coupling reactions, further expanding the synthetic possibilities. While specific, large-scale industrial syntheses prominently featuring this exact intermediate are not always publicly detailed, its presence in the patent literature as a starting material for a range of proprietary compounds underscores its importance in the synthesis of advanced organic materials.

Exploration of Structure-Activity Relationships within Derivatized Scaffolds through Chemical Synthesis

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting analogs is a fundamental process in drug discovery known as the exploration of structure-activity relationships (SAR). The this compound scaffold is an ideal platform for such studies.

Conclusion and Future Research Directions

Recapitulation of Key Synthetic Achievements and Chemical Transformations of 3-Chloro-4-(piperazin-1-yl)phenol

The synthesis of this compound is a multi-step process that relies on established chemical reactions. A common and effective route involves the initial synthesis of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride. This key intermediate is typically prepared by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine (B1207034). sigmaaldrich.com Subsequent functionalization and deprotection steps can then be employed to introduce the hydroxyl group at the 4-position of the phenyl ring, yielding the final product.

Alternative synthetic strategies may involve the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the crucial carbon-nitrogen bond between the chlorophenyl ring and the piperazine (B1678402) moiety. acs.org The versatility of the piperazine and phenol (B47542) functional groups allows for a wide range of chemical transformations. The secondary amine of the piperazine ring is amenable to alkylation and acylation reactions, enabling the introduction of diverse substituents. nih.gov Furthermore, the phenolic hydroxyl group can undergo etherification and esterification, providing additional avenues for structural modification. The chloro-substituent on the aromatic ring also presents an opportunity for further functionalization through various cross-coupling reactions. sigmaaldrich.comnih.gov

A variety of related chloro-substituted phenylpiperazine compounds have been synthesized, highlighting the robustness of these synthetic methods. For instance, 3-((4-(4-chloro-phenyl)-piperazin-1-ylimino)-methyl)-phenol has been reported, showcasing the reactivity of the piperazine nitrogen. sigmaaldrich.com Similarly, compounds like 3-Chloro-4-(4-ethyl-piperazin-1-yl)-phenylamine and 3-chloro-4-piperidin-1-yl-phenylamine demonstrate the feasibility of introducing different substituents on the piperazine ring and modifying the aniline (B41778) precursor. nih.govmatrixscientific.com

Prospective Avenues for Novel Derivatization and Scaffold Modification

The inherent reactivity of this compound opens up numerous possibilities for the creation of novel derivatives with potentially enhanced biological activities. The piperazine ring, a common pharmacophore in many approved drugs, can be readily modified to explore structure-activity relationships (SAR). nih.gov

Table 1: Potential Derivatization Strategies for this compound

Reaction TypeReagents and ConditionsPotential Products
N-AlkylationAlkyl halides, reductive aminationIntroduction of various alkyl and arylalkyl groups on the piperazine nitrogen.
N-AcylationAcyl chlorides, carboxylic acids with coupling agentsFormation of amide derivatives with diverse functionalities.
SulfonylationSulfonyl chloridesSynthesis of sulfonamide analogs.
Urea (B33335)/Thiourea (B124793) FormationIsocyanates, isothiocyanatesGeneration of urea and thiourea derivatives.
Etherification of PhenolAlkyl halides in the presence of a baseModification of the phenolic hydroxyl group to ethers.
Esterification of PhenolAcyl chlorides, anhydridesConversion of the phenol to various ester derivatives.
Palladium-Catalyzed Cross-CouplingBoronic acids (Suzuki), amines (Buchwald-Hartwig), alkynes (Sonogashira)Functionalization of the chloro-substituted aromatic ring. sigmaaldrich.comnih.gov

These derivatization strategies can be employed to modulate the physicochemical properties of the molecule, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its pharmacokinetic and pharmacodynamic profile. The synthesis of hybrid molecules, by incorporating other pharmacologically active moieties, represents another promising approach. For example, linking the this compound scaffold to other heterocyclic systems known for their biological relevance could lead to the discovery of dual-acting or multi-target agents. researchgate.net

Emerging Trends in Advanced Synthesis and Computational Studies Related to This Compound Class

Modern synthetic methodologies are increasingly being applied to the synthesis of complex molecules like piperazine derivatives. Techniques such as microwave-assisted organic synthesis (MAOS) and flow chemistry can offer significant advantages in terms of reduced reaction times, increased yields, and improved purity profiles. The development of more efficient and selective catalysts for cross-coupling reactions also continues to be a major focus, enabling the construction of intricate molecular architectures with greater precision. rsc.org

Computational chemistry and in silico modeling are playing an increasingly vital role in drug discovery and development. nih.gov For a compound class like substituted piperazinylphenols, these tools can be invaluable for:

Virtual Screening: High-throughput virtual screening of large compound libraries can identify potential hits with desired binding affinities for specific biological targets.

QSAR (Quantitative Structure-Activity Relationship) Studies: QSAR models can be developed to correlate the structural features of the derivatives with their biological activities, providing predictive power for designing more potent analogs.

Molecular Docking: Docking simulations can predict the binding modes of the ligands within the active site of a target protein, offering insights into the key interactions that govern biological activity. mdpi.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico tools can be used to predict the pharmacokinetic and toxicity profiles of new derivatives, helping to prioritize candidates with favorable drug-like properties.

While specific computational studies on this compound are not extensively reported, the application of these methods to similar piperazine-containing compounds has demonstrated their utility in guiding the design and optimization of new drug candidates. mdpi.com

Unexplored Research Domains for this compound in Chemical Discovery

Despite the progress made in the synthesis and derivatization of substituted piperazinylphenols, several research areas concerning this compound remain largely unexplored. A significant gap exists in the comprehensive biological evaluation of the parent compound itself and its simple derivatives.

Table 2: Unexplored Research Areas and Potential Applications

Research AreaPotential Applications
Systematic Biological Screening Discovery of novel activities against a wide range of biological targets, including enzymes, receptors, and ion channels.
Antimicrobial Activity Investigation against various strains of bacteria and fungi, given the known antimicrobial properties of some piperazine derivatives. nih.gov
Anticancer Activity Evaluation against a panel of cancer cell lines, as many arylpiperazine derivatives have shown promising anticancer effects. mdpi.com
Central Nervous System (CNS) Activity Exploration of potential antidepressant, antipsychotic, or anxiolytic properties, which are common for this class of compounds. nih.gov
Antiviral Activity Screening for inhibitory effects against various viruses, leveraging the potential of bioisosteric replacement strategies. nih.gov
Development of Chemical Probes Synthesis of fluorescently labeled or biotinylated derivatives to be used as tools for studying biological processes.
Material Science Applications Investigation of the potential use of its derivatives in the development of novel organic materials.

The systematic exploration of these uncharted territories holds the promise of uncovering new and unexpected applications for this compound and its analogs. A focused effort in these areas could lead to the identification of novel lead compounds for the development of future therapeutics and advanced materials. The versatility of this scaffold, combined with the power of modern synthetic and computational tools, ensures that this compound will continue to be a molecule of significant interest in the field of chemical discovery.

Q & A

Basic Synthesis Methodology

Q: What are the common synthetic routes for preparing 3-Chloro-4-(piperazin-1-yl)phenol, and how do reaction conditions influence yield? A:

  • Nucleophilic Aromatic Substitution: Reacting 3-chloro-4-nitrophenol with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C). The nitro group is reduced post-substitution to yield the final product .
  • Coupling Reactions: Use of aldehydes or benzaldehyde derivatives with hydrazine hydrochlorides in ethanol under reflux (e.g., 4-methoxyphenylhydrazine, 45–56% yield). Temperature and stoichiometry critically affect purity and yield .
  • Key Considerations: Alkali choice (affects deprotonation efficiency), solvent polarity (DMF enhances nucleophilicity), and reducing agents (e.g., H₂/Pd-C for nitro reduction) .

Purification and Isolation Techniques

Q: What purification methods are recommended for isolating this compound from reaction mixtures? A:

  • Column Chromatography: Silica gel with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) resolves piperazine byproducts.
  • Recrystallization: Use ethanol/water mixtures to exploit solubility differences. Monitor via TLC (Rf ≈ 0.4 in 10% MeOH/CH₂Cl₂).
  • HPLC: Reverse-phase C18 columns for high-purity isolation (≥95% purity), especially for biological assays .

Analytical Characterization Strategies

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A:

Technique Purpose Key Data References
¹H/¹³C NMR Confirm substitution pattern and piperazine ringδ ~6.8–7.2 ppm (aromatic H), δ ~2.5–3.5 ppm (piperazine CH₂)
LC-MS (ESI) Verify molecular ion ([M+H]⁺) and puritym/z ≈ 253.7 (calculated for C₁₀H₁₂ClN₂O)
X-ray Crystallography Resolve crystal packing and bond anglesSHELX refinement for unit cell parameters

Advanced Structural Analysis Challenges

Q: How does the puckering conformation of the piperazine ring influence the compound’s physicochemical properties? A:

  • Ring Puckering: Defined using Cremer-Pople coordinates (amplitude q, phase φ). Puckering affects hydrogen bonding and solubility. For example, a chair conformation enhances stability in polar solvents .
  • Crystallographic Data: SHELXL refinement reveals bond torsions (e.g., N-C-C-Cl dihedral angles ~120°), impacting intermolecular interactions .
  • Implications: Puckering modulates receptor binding—flattened rings may improve affinity for serotonin receptors .

Biological Activity and Mechanism

Q: What methodological approaches are used to study the biological activity of this compound? A:

  • Receptor Binding Assays: Radioligand competition (e.g., 5-HT₁A/2A receptors) with IC₅₀ determination. Use HEK293 cells transfected with target receptors .
  • Antimicrobial Testing: Broth microdilution (MIC values) against S. aureus and E. coli. Note: Phenolic groups may require serum-free media to avoid interference .
  • Cell Viability: MTT assays with phenol red-free media to prevent estrogenic artifact .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activities of piperazine derivatives? A:

  • Control for pH/Solubility: Piperazines are pH-sensitive; use buffered solutions (pH 7.4) to standardize assays .
  • Metabolite Interference: LC-MS/MS to identify degradation products (e.g., N-oxide derivatives) that may skew results .
  • Structural Analogues: Compare with 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, noting chlorine’s electron-withdrawing effects on activity .

Handling and Stability Considerations

Q: What storage and handling protocols ensure the stability of this compound? A:

  • Storage: –20°C in airtight, light-resistant containers under nitrogen. Shelf life: ≥12 months .
  • Incompatibilities: Avoid strong oxidizers (risk of Cl⁻ release) and humid environments (hydrolysis of piperazine ring) .
  • Disposal: Incinerate at EPA-approved facilities; do not pour into drains .

Computational Modeling Applications

Q: How can molecular docking predict the interactions of this compound with biological targets? A:

  • Software: AutoDock Vina or Schrödinger Suite for ligand-receptor docking. Parameterize chlorine’s van der Waals radius (1.75 Å) and partial charge (–0.3 e) .
  • Validation: Compare with crystallographic data (e.g., PDB 5ZJ) to refine binding poses .
  • Outputs: Binding energy (ΔG ≤ –8 kcal/mol suggests strong affinity), hydrogen bond networks (e.g., with Ser159 in 5-HT₂A) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.